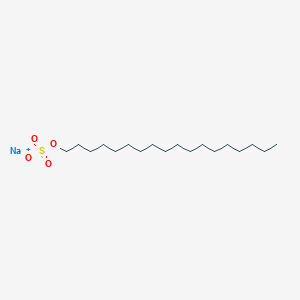

Sodium stearyl sulfate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium stearyl sulfate and related compounds involves multi-step chemical processes. For instance, a method for synthesizing sodium polyhydroxysterols sulfated, which shares a similar sulfation process with this compound, involves starting with natural sterols and transforming them through oxidation and subsequent reactions to achieve the sulfated product with high yield (Cui Jian-guo, 2008). This demonstrates the complexity and efficiency of the synthesis process for sulfated compounds.

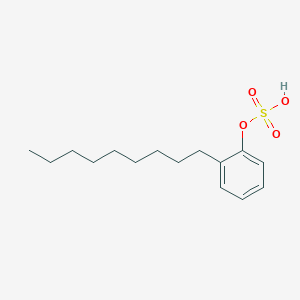

Molecular Structure Analysis

The structure of this compound is critical to its function and reactivity. Although specific studies on this compound's molecular structure are limited, related research on sodium sulfate hydrates provides insight into the coordination and arrangement of sodium ions in sulfate compounds. For instance, the crystal structure of sodium sulfate heptahydrate reveals that sodium cations are octahedrally coordinated to water molecules, forming a three-dimensional bonded network. This suggests a complex molecular geometry that influences the compound's chemical behavior (I. Oswald et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatile chemical properties. For example, the reaction of sodium chloride with sulfur dioxide, steam, and air in the presence of a catalyst leads to the formation of sodium sulfate, highlighting the reactivity of sodium sulfate compounds in catalytic conditions (H. B. Jonassen & E. C. Beck, 1957). These reactions underscore the compound's involvement in sulfate formation and its reactive nature.

Physical Properties Analysis

The physical properties of this compound, such as solubility, phase behavior, and crystallization, play a significant role in its application and behavior in various environments. Research on sodium sulfate phases, for example, provides insights into the crystallization behavior and phase transitions that may be relevant to understanding this compound's physical characteristics. The study of sodium sulfate crystallization in porous materials sheds light on the compound's behavior under different temperature conditions, which is crucial for predicting its stability and reactivity in various settings (M. Steiger & Sönke Asmussen, 2008).

Applications De Recherche Scientifique

Industrie alimentaire : Émulsifiant

Le stéarylsulfate de sodium, ainsi que ses sels de sodium et de calcium, sont couramment utilisés comme additifs alimentaires . Ils sont connus sous le nom de stéaroyl lactylates (SL, E481/E482) et sont largement utilisés comme émulsifiant . Ils contribuent à maintenir les dispersions homogènes de liquides non miscibles et à adoucir les aliments .

Chimie analytique : Chromatographie

Le stéarylsulfate de sodium est utilisé en chromatographie liquide haute performance (HPLC) et en chromatographie en phase gazeuse (GC) dans le cadre de la méthode analytique de détermination du niveau de stéaroyl lactylates dans les échantillons alimentaires .

Cosmétiques et soins personnels : Agent tensioactif

Dans les produits cosmétiques et de soins personnels, le stéarylsulfate de sodium est utilisé comme agent tensioactif . Il permet à deux substances qui ne se mélangent normalement pas de se dissoudre ou de se disperser l’une dans l’autre .

Cosmétiques et soins personnels : Agent nettoyant

Le stéarylsulfate de sodium est utilisé comme agent nettoyant dans les produits cosmétiques et de soins personnels . Il contribue à éliminer la saleté et les huiles de la peau, ce qui en fait un ingrédient courant dans les produits tels que les shampooings et les nettoyants pour la peau .

Cosmétiques et soins personnels : Agent émulsifiant

Le stéarylsulfate de sodium est également utilisé comme agent émulsifiant dans les produits cosmétiques et de soins personnels . Il permet de former des mélanges stables d’huiles et d’eau, ce qui est particulièrement utile dans des produits tels que les lotions et les crèmes

Mécanisme D'action

Target of Action

Sodium stearyl sulfate is primarily a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

As a surfactant, this compound interacts with its targets by reducing the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid . This allows it to act as a detergent, emulsifier, and foaming agent, particularly effective under high-temperature conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its surfactant properties. It is involved in the process of emulsification, which is the dispersion of one liquid in another immiscible liquid . This process is crucial in many biological and industrial applications.

Pharmacokinetics

As a surfactant, it is known to be soluble in water . Its bioavailability would depend on various factors, including its concentration, the medium in which it is dissolved, and the specific biological or industrial system in which it is used.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to reduce surface and interfacial tension. This can result in improved solubility of certain compounds, enhanced cleaning and foaming properties, and increased effectiveness of emulsions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is stable in the presence of bases, weak acids, and hard water. It is unstable in the presence of strong acids, where it can easily hydrolyze and reduce to alcohol . Its surfactant properties are also particularly effective under high-temperature conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZBFJYXRGSRGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047103 | |

| Record name | Octadecyl sulfate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120-04-3, 65151-89-5 | |

| Record name | Sodium stearyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monooctadecyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl sulfate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium octadecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium octadecadienyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STEARYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4EWW0Y4EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Sodium stearyl sulfate used to enhance drug delivery, particularly for challenging drug molecules like insulin?

A1: this compound exhibits significant potential in improving the oral absorption of poorly absorbed drugs like insulin. Due to its amphiphilic nature, this compound can form hydrophobic ion pairs with peptide drugs, increasing their lipophilicity. [] This characteristic enables better encapsulation of the drug within lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS). [] Essentially, the this compound helps insulin become more compatible with the lipid environment, enhancing its stability and promoting its passage across lipid-rich biological membranes. Research has shown that this compound complexation with insulin, followed by incorporation into a SMEDDS, led to improved stability against gastrointestinal enzymes and promising pharmacological availability in diabetic rats. []

Q2: What analytical techniques are used to characterize this compound and its complexes with drugs?

A2: Various analytical techniques are employed to characterize this compound and its complexes. These include:

- Scanning electron microscopy (SEM): Used to visualize the morphology and size of this compound complexes. []

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and interactions between this compound and the drug molecule within the complex. []

- Differential scanning calorimetry (DSC): DSC helps determine the thermal properties of the this compound complex, providing insights into its stability and potential for drug release. []

- High-performance liquid chromatography (HPLC): HPLC allows for the separation and quantification of this compound and its related compounds, essential for quality control in pharmaceutical formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)